7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide
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Overview
Description
7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide is a heterocyclic compound that features a unique combination of a pyrrole ring fused with a benzothiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide typically involves the interaction of methylenactive (2-fluorophenyl)sulfones with homologues of either 5-methoxy-3,4-dihydro-2H-pyrrole or 5-(methylthio)-3,4-dihydro-2H-pyrrole . This reaction is facilitated by intramolecular cyclization, often catalyzed by bases such as cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The fluorine atom and other substituents on the benzothiazine ring can be replaced with different groups to create derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions often employ nucleophiles or electrophiles under conditions that favor the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of fluorine-free analogs.
Scientific Research Applications
7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide has several applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: It is used in studies investigating the modulation of biological pathways and the interaction with specific molecular targets.
Industrial Applications: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-benzothiadiazine-1,1-dioxide: This compound shares a similar benzothiazine core but differs in its substitution pattern and overall structure.
Pyrrolo[2,3-b]pyridine derivatives: These compounds have a similar pyrrole ring but differ in their fused ring systems and functional groups.
Uniqueness
7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide is unique due to its specific combination of a fluorine atom, a nitrile group, and the fused pyrrole-benzothiazine ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H9FN2O2S |
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Molecular Weight |
264.28 g/mol |
IUPAC Name |
7-fluoro-5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile |
InChI |
InChI=1S/C12H9FN2O2S/c13-8-3-4-10-11(6-8)18(16,17)12(7-14)9-2-1-5-15(9)10/h3-4,6H,1-2,5H2 |
InChI Key |
BYWYKHRGCOCRDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(S(=O)(=O)C3=C(N2C1)C=CC(=C3)F)C#N |
Origin of Product |
United States |
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